molecular formula C10H16N2O3 B15310617 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15310617
M. Wt: 212.25 g/mol
InChI Key: ZZUYHOMANFPXAH-UHFFFAOYSA-N
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Description

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a heptan-3-yl hydrazine derivative with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazole derivatives.

Scientific Research Applications

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole-3-carboxylic acid: A similar compound without the heptan-3-yl group.

    5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Another derivative with a methyl group instead of a heptan-3-yl group.

Uniqueness

5-(Heptan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the heptan-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-heptan-3-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-7(4-2)9-11-8(10(13)14)12-15-9/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

ZZUYHOMANFPXAH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=NC(=NO1)C(=O)O

Origin of Product

United States

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